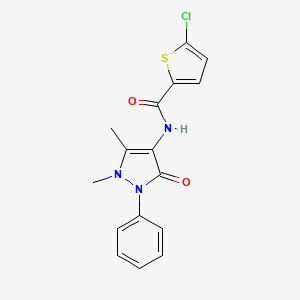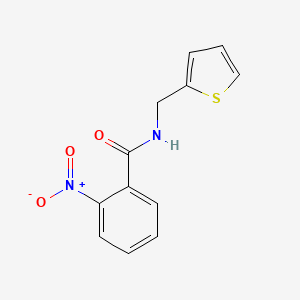![molecular formula C17H18N2O4S B5865417 5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid, commonly known as MTAPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTAPA belongs to the class of compounds known as α-ketoamides, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
MTAPA exerts its biological effects by inhibiting the activity of the enzyme NF-κB, which is a key regulator of inflammation, cancer, and viral replication. NF-κB regulates the expression of genes involved in these processes by binding to specific DNA sequences in the promoter regions of these genes. MTAPA inhibits the activity of NF-κB by binding to the p50 subunit of the protein, which prevents its translocation to the nucleus and subsequent activation of target genes.
Biochemical and physiological effects:
MTAPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. MTAPA has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer, by inducing apoptosis and inhibiting cell proliferation. Additionally, MTAPA has been shown to inhibit the replication of the HIV and HCV viruses by inhibiting the activity of the viral protease enzyme.
実験室実験の利点と制限
MTAPA has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. Additionally, MTAPA has been extensively studied for its biological activities, which makes it a well-characterized compound for use in research. However, there are also limitations to the use of MTAPA in lab experiments. It is a synthetic compound that may not accurately reflect the biological activities of natural compounds. Additionally, the mechanism of action of MTAPA is complex and may involve multiple pathways, which makes it difficult to elucidate its exact mode of action.
将来の方向性
There are several future directions for research on MTAPA. One area of research is to further elucidate the mechanism of action of MTAPA and its effects on various biological pathways. Another area of research is to investigate the potential therapeutic applications of MTAPA in various diseases, including inflammatory diseases, cancer, and viral infections. Additionally, research could focus on the development of new synthetic compounds based on the structure of MTAPA that exhibit improved biological activities and reduced toxicity. Overall, MTAPA is a promising compound for future research in the field of medicinal chemistry and drug development.
合成法
MTAPA can be synthesized using a multi-step process involving the reaction of 3-methyl-4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-thiophenecarbonyl chloride to form the intermediate. The intermediate is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid α-anhydride to form the final product.
科学的研究の応用
MTAPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). MTAPA has also been shown to exhibit anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, MTAPA has been shown to exhibit anti-viral properties by inhibiting the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
特性
IUPAC Name |
5-[3-methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-10-12(18-15(20)5-2-6-16(21)22)7-8-13(11)19-17(23)14-4-3-9-24-14/h3-4,7-10H,2,5-6H2,1H3,(H,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVYSFSMWQVZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCCC(=O)O)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)

![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5865350.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)


![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)

![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)